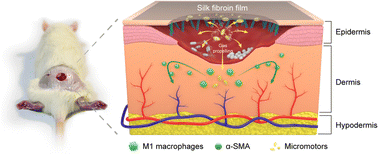CaO2–Cu2O micromotors accelerate infected wound healing through antibacterial functions, hemostasis, improved cell migration, and inflammatory regulation†
Journal of Materials Chemistry B Pub Date: 2023-12-01 DOI: 10.1039/D3TB02335D
Abstract
During the wound tissue healing process, the relatively weak driving forces of tissue barriers and concentration gradients lead to a slow and inefficient penetration of bioactive substances into the wound area, consequently showing an impact on the effectiveness of deep wound healing. To overcome these challenges, we constructed biocompatible CaO2–Cu2O “micromotors”. These micromotors reacted with the fluids at the wound site, releasing oxygen bubbles and propelling particles deep into the wound tissue. In vitro experimental results revealed that these micromotors not only exhibited antibacterial and hemostatic functions but also facilitated the migration of dermal fibroblasts and vascular endothelial cells, while modulating the inflammatory microenvironment. A methicillin-resistant Staphylococcus aureus infected full-thickness-wound model was created in rats, in which CaO2–Cu2O micromotors markedly expedited the wound healing process. Specifically, CaO2–Cu2O provided a sterile microenvironment for wounds and increased the amounts of M1-type macrophages during infection and inflammation. During the proliferation and remodeling stages, the amount of M1 macrophages gradually decreased, while the amount of M2 macrophages increased, and CaO2–Cu2O did not prolong the inflammatory period. Furthermore, the introduction of a regenerated silk fibroin (RSF) film on the wound surface successfully enhanced the therapeutic effects of CaO2–Cu2O against the infected wound. The combined application of oxygen-producing CaO2–Cu2O micromotors and a RSF film demonstrates significant therapeutic potential and emerges as a promising candidate for the treatment of infected wounds.


Recommended Literature
- [1] The “silent CO”: a new technique for calculating transition metal carbonyl force fields†
- [2] A comprehensive review on the fabrication, modification and applications of Na3V2(PO4)2F3 cathodes
- [3] Inside back cover
- [4] Syndiospecific coordination (Co)polymerization of carbazole-substituted styrene derivatives using the scandium catalyst system†
- [5] Colloidal Cu/ZnO catalysts for the hydrogenation of carbon dioxide to methanol: investigating catalyst preparation and ligand effects†
- [6] More than just a barrier: using physical models to couple membrane shape to cell function
- [7] Renaissance of immobilized catalysts. New types of polymer-supported catalysts, ‘microencapsulated catalysts’, which enable environmentally benign and powerful high-throughput organic synthesis
- [8] Contents list
- [9] Assembly of two novel 3D organic–inorganic hybrids based on Keggin-type polyoxometalates: syntheses, crystal structures and properties†
- [10] Correction: Protected lignin biorefining through cyclic extraction: gaining fundamental insights into the tuneable properties of lignin by chemometrics

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 1467-16-9









